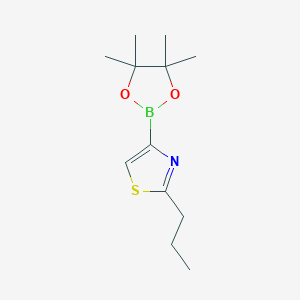
2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a piperidine ring and a boronate ester group
Méthodes De Préparation
The synthesis of 2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available precursors such as 3-methylpyridine.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with tetramethyl-1,3,2-dioxaborolane. This step often requires the use of a palladium catalyst and specific reaction conditions to ensure high yield and purity.
Coupling Reaction: The final step involves coupling the piperidine ring with the boronate ester group under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase efficiency and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-(3-Methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other boronate esters and piperidine derivatives:
2-(3-Methylpiperidin-1-yl)-4-(phenyl)-pyridine: Similar structure but with a phenyl group instead of the boronate ester.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the piperidine ring, making it less versatile in certain reactions.
3-Methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with a benzene ring instead of the pyridine ring.
The uniqueness of 2-(3-methylpiperidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of the piperidine ring and the boronate ester group, providing a versatile scaffold for various chemical reactions and applications.
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-7-6-10-20(12-13)15-11-14(8-9-19-15)18-21-16(2,3)17(4,5)22-18/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGOYEQJOIBRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














